molecular formula C19H27N3O2 B5468812 2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride

Numéro de catalogue B5468812
Poids moléculaire: 329.4 g/mol
Clé InChI: AGWOLZBNQFRFDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride, also known as DU-176b, is a novel oral anticoagulant that has been developed as an alternative to warfarin. DU-176b is a direct inhibitor of factor Xa, which is a key enzyme in the coagulation cascade.

Mécanisme D'action

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride works by directly inhibiting factor Xa, which is a key enzyme in the coagulation cascade. Factor Xa is responsible for converting prothrombin to thrombin, which is the final step in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and therefore prevents the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been shown to have a predictable pharmacokinetic profile and a wide therapeutic window. This compound has a half-life of approximately 14 hours and is eliminated primarily through the kidneys. This compound has been shown to have a linear dose-response relationship and does not require routine monitoring of coagulation parameters.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride has several advantages for lab experiments. This compound has a predictable pharmacokinetic profile, which allows for accurate dosing and sampling. This compound also has a wide therapeutic window, which allows for a broad range of dosing regimens. However, this compound is a relatively new drug and may not be readily available for all lab experiments.

Orientations Futures

There are several future directions for 2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride research. One area of research is the use of this compound in patients with renal impairment. This compound is primarily eliminated through the kidneys, and therefore may have a different pharmacokinetic profile in patients with renal impairment. Another area of research is the use of this compound in combination with other anticoagulants. This compound may have synergistic effects with other anticoagulants, which may lead to improved efficacy and safety. Finally, there is a need for long-term safety and efficacy data on this compound. This compound is a relatively new drug, and long-term data on its safety and efficacy are needed to fully understand its potential as an alternative to warfarin.

Méthodes De Synthèse

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride is synthesized by a multistep process that involves the reaction of several intermediate compounds. The synthesis starts with the reaction of 2-ethylphenol with ethyl chloroacetate to form ethyl 2-ethylphenylacetate. This compound is then reacted with hydrazine hydrate to form 2-ethylphenylhydrazine. The final step involves the reaction of 2-ethylphenylhydrazine with 3,9-diazaspiro[5.5]undecane-2,4-dione to form this compound.

Applications De Recherche Scientifique

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride has been extensively studied in preclinical and clinical studies. In preclinical studies, this compound has been shown to have a rapid onset of action, a predictable pharmacokinetic profile, and a wide therapeutic window. In clinical studies, this compound has been shown to be non-inferior to warfarin in preventing stroke and systemic embolism in patients with atrial fibrillation. This compound has also been shown to have a lower risk of bleeding compared to warfarin.

Propriétés

IUPAC Name

2-(3,9-diazaspiro[5.5]undecan-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-2-15-5-3-4-6-16(15)21-17(23)18(24)22-13-9-19(10-14-22)7-11-20-12-8-19/h3-6,20H,2,7-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWOLZBNQFRFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)N2CCC3(CCNCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.